

reducing RNA degradation during psoralen crosslinking

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Compound of Interest

Compound Name: *Psoralen-triethylene glycol azide*

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Technical Support Center: Psoralen Crosslinking

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning RNA degradation during psoralen crosslinking experiments.

Troubleshooting Guide

Issue: Significant RNA degradation observed on a gel after psoralen crosslinking.

Possible Cause 1: RNase Contamination

- Question: How can I determine if RNase contamination is the cause of my RNA degradation, and what are the steps to prevent it?
- Answer: RNase contamination is a common cause of RNA degradation.[1][2] To minimize this risk, ensure that all solutions, tubes, and tips are certified RNase-free.[1] It is recommended to work in a dedicated RNase-free area.[2] The inclusion of a broad-spectrum RNase inhibitor, such as SUPERase•In, can protect against various RNases like RNase A, B, C, 1, and T1.[3] Commercial RNase inhibitors are available that are active over a broad pH range and do not interfere with downstream enzymatic reactions like reverse transcription.[4][5] If you suspect your sample has been compromised, it is best to repeat the experiment with fresh, properly handled samples and stringent RNase-free techniques.[1]

Possible Cause 2: UV-Induced RNA Damage

- Question: My RNA appears degraded even with proper RNase control. Could the UV light be the problem?
- Answer: Yes, UV irradiation, particularly at shorter wavelengths like 254 nm, can cause significant RNA damage, including the formation of cyclobutane dimers and (6-4) photoproducts, leading to strand scission.^{[6][7][8]} Psoralen crosslinking is typically performed with 365 nm UV light to specifically activate the psoralen molecule, which intercalates into RNA duplexes.^{[7][9]} Using a wavelength other than 365 nm for the crosslinking step can lead to increased RNA degradation.^[10] The reversal of psoralen crosslinks, which is often done at ~250 nm, can also contribute to RNA degradation.^[7]

Possible Cause 3: Suboptimal Psoralen Concentration or Incubation Time

- Question: Could the concentration of psoralen I'm using be contributing to RNA degradation?
- Answer: While psoralen itself is not the primary cause of degradation, using a suboptimal concentration can lead to inefficient crosslinking, potentially requiring longer UV exposure times and thus increasing the risk of UV-induced damage.^{[11][12]} It is crucial to empirically determine the optimal concentration of your specific psoralen derivative for your RNA of interest to ensure efficient crosslinking with minimal UV exposure.^{[12][13]} For in vivo crosslinking, higher concentrations of some psoralen derivatives may be needed to improve cellular uptake and crosslinking efficiency.^[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during psoralen crosslinking?

A1: The primary cause of RNA degradation is damage induced by UV light exposure.^[8] While psoralen crosslinking is activated by long-wave UV light (365 nm), which is less damaging than short-wave UV (254 nm), prolonged exposure can still lead to RNA damage.^{[7][11]} Furthermore, the process of reversing the crosslinks, which often utilizes 254 nm UV light, can be a significant source of RNA degradation.^{[7][14]}

Q2: How can I minimize UV-induced RNA damage?

A2: To minimize UV-induced damage, you can employ several strategies:

- **Use a Singlet Quencher:** The addition of a singlet-state quencher like acridine orange can significantly protect RNA from photodamage. One study demonstrated that in the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation at 254 nm, compared to less than 0.5% without it.[\[6\]](#)[\[7\]](#)[\[15\]](#)
- **Optimize UV Exposure:** It is critical to use the correct wavelength (365 nm for crosslinking) and to minimize the duration and intensity of UV exposure to what is necessary for efficient crosslinking.[\[9\]](#)[\[13\]](#) This often requires empirical optimization for your specific experimental setup.[\[16\]](#)
- **Choose the Right Psoralen Derivative:** Different psoralen derivatives have varying efficiencies and solubilities. For instance, amotosalen has a markedly increased water solubility compared to AMT, allowing for a 7-fold increase in cross-linked RNA in vivo with a 10-fold increase in concentration.[\[6\]](#)[\[7\]](#) Biotinylated psoralen derivatives can also increase the sensitivity of detection.[\[6\]](#)[\[7\]](#)

Q3: What are the best practices for handling RNA to prevent degradation before and during the crosslinking experiment?

A3: Maintaining RNA integrity is crucial. Best practices include:

- **RNase-Free Environment:** Always use certified RNase-free reagents, plasticware, and work in a designated clean area.[\[1\]](#)[\[2\]](#) Wear gloves and change them frequently.[\[1\]](#)
- **Sample Storage:** Store RNA samples at -80°C. If samples cannot be immediately processed, flash-freeze them in liquid nitrogen or use a commercial RNA stabilization reagent.[\[17\]](#)[\[18\]](#)
- **Use of Inhibitors:** Incorporate RNase inhibitors into your reactions to safeguard against any potential contamination.[\[3\]](#)[\[19\]](#)

Q4: How can I assess the quality of my RNA after psoralen crosslinking?

A4: RNA quality can be assessed using a Bioanalyzer. Cross-linked RNA samples may show a broad peak at a higher molecular weight (e.g., between 2000 and 4000 nt for human or mouse samples) compared to non-cross-linked controls.[\[9\]](#) The absence of smearing towards the

lower molecular weight range on a gel is a good indicator that the RNA is not significantly degraded.^[2]

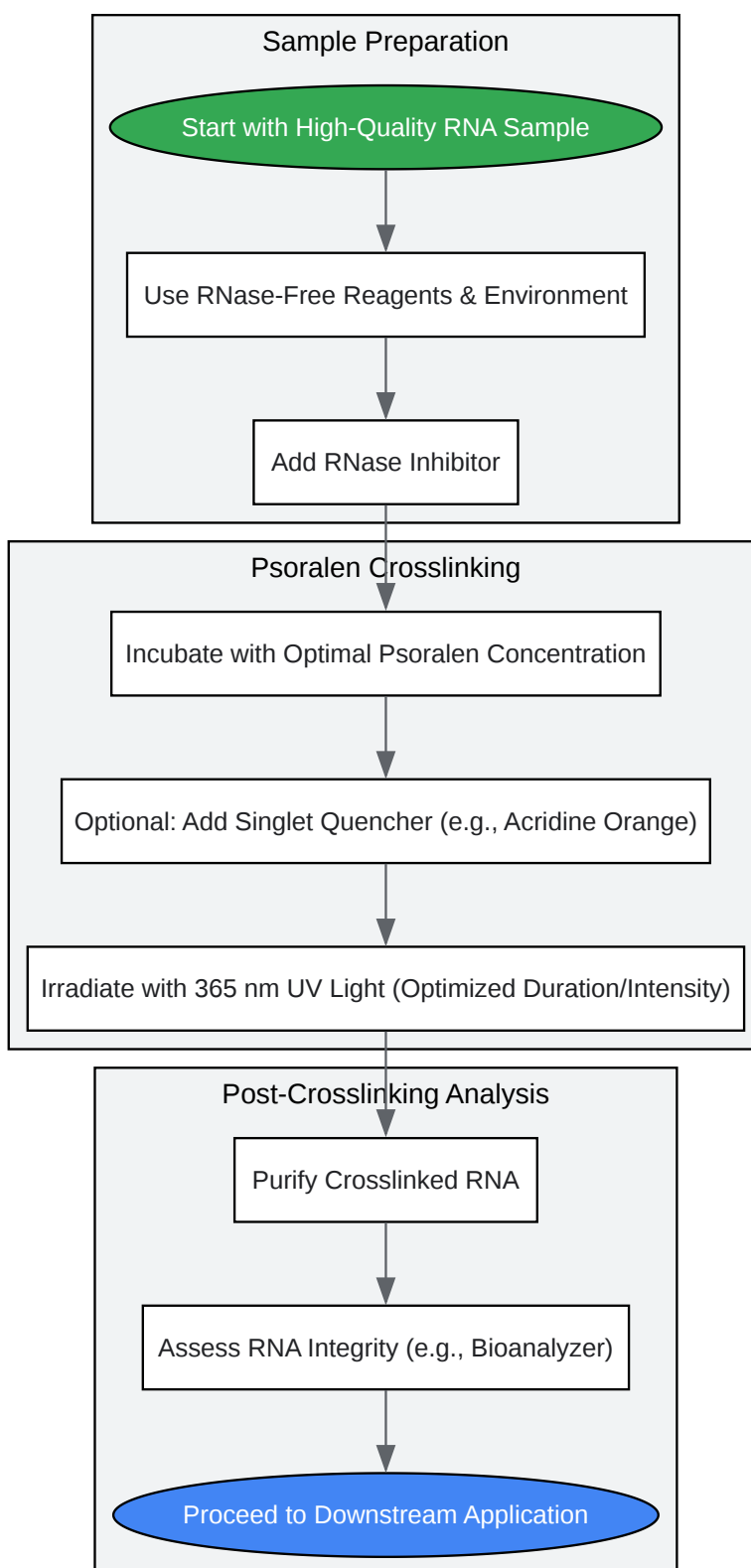
Q5: Are there alternatives to psoralen for RNA crosslinking that might be less damaging?

A5: While psoralens are widely used, other crosslinking chemistries exist. For example, 2'-OH acylating agents offer a different approach with high crosslink and reversal efficiencies.^[7] However, these may have their own biases, such as acylating flexible RNA regions exclusively.^[7] UV crosslinking at 254 nm without a chemical crosslinker can be used, but it is generally inefficient and has biases for single-stranded RNA and specific nucleotides.^[11]

Quantitative Data Summary

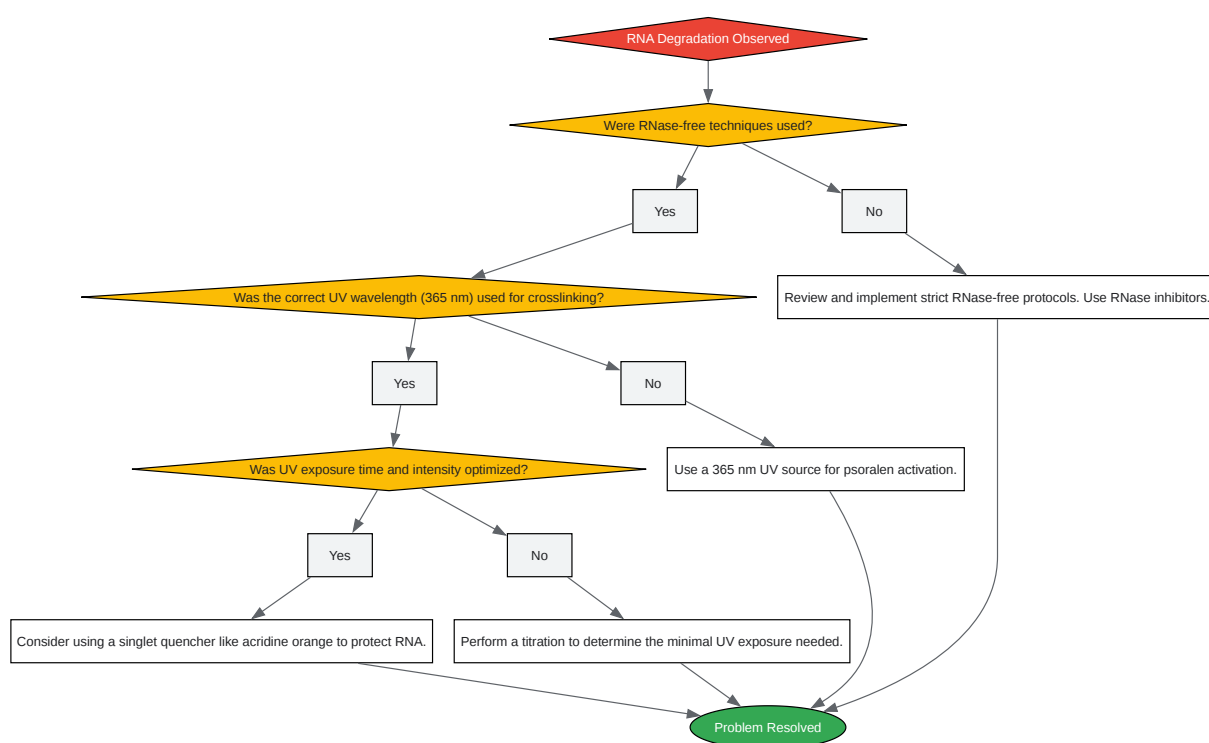
Parameter	Condition	Result	Reference
RNA Integrity	30 min UV irradiation (254 nm, 4 mW/cm ²) with acridine orange	30% of RNA remains intact	^{[6][7][15]}
RNA Integrity	30 min UV irradiation (254 nm, 4 mW/cm ²) without acridine orange	<0.5% of RNA remains intact	^{[6][7][15]}
Crosslinking Efficiency	Amotosalen (5.0 mg/mL) vs. AMT (0.5 mg/mL) in vivo	7-fold increase in cross-linked RNA	^{[6][7]}
Method Sensitivity	Biotinylated psoralen vs. standard psoralen (SPLASH method)	Sensitivity increased from ~0.45 to ~0.75	^{[6][7]}

Experimental Workflow and Troubleshooting Logic



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Caption: Workflow for minimizing RNA degradation during psoralen crosslinking.



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Caption: Troubleshooting decision tree for RNA degradation in psoralen crosslinking.

Detailed Experimental Protocol: Psoralen Crosslinking of RNA in vivo (PARIS Method Adaptation)

This protocol is adapted from the Psoralen Analysis of RNA Interactions and Structures (PARIS) method and is intended as a general guide.^[9] Optimization of specific steps is highly recommended for your cell type and experimental goals.

Materials:

- Adherent cells cultured to ~70% confluency in 10 cm plates
- Phosphate-Buffered Saline (PBS), RNase-free
- AMT (4'-aminomethyltrioxsalen) stock solution
- Crosslinking solution: 0.5 mg/mL AMT in 1x PBS (prepare fresh)
- Control solution: 1x PBS
- UV crosslinker with 365 nm bulbs (e.g., Stratalinker 2400)
- Ice trays
- TRIzol LS Reagent
- Chloroform
- Isopropanol
- 70% Ethanol (in RNase-free water)
- RNase-free water
- Spectrophotometer and Bioanalyzer for RNA quantification and quality control

Procedure:

- Cell Preparation:
 - On the day of crosslinking, ensure cells are at the desired confluency (~70%).[\[9\]](#)
 - Prepare the fresh AMT crosslinking solution and control PBS solution.[\[9\]](#)
- Incubation with Psoralen:
 - Aspirate the culture medium from the plates.
 - Gently wash the cells once with 1x PBS.
 - Add 0.4 mL of the AMT crosslinking solution (or PBS for control) to each 10 cm plate, ensuring the cell monolayer is covered.[\[9\]](#)
 - Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[\[9\]](#)
- UV Crosslinking:
 - During the incubation, pre-cool the UV crosslinker by placing ice trays inside.
 - After incubation, place the cell culture plates on the ice inside the crosslinker.
 - Irradiate the cells with 365 nm UV light. The optimal energy dose and distance from the bulbs (e.g., 15 cm) should be empirically determined.[\[9\]](#) Note that for some cell lines, this process may cause cells to detach, so handle plates with care.[\[9\]](#)
- RNA Extraction:
 - Immediately after crosslinking, lyse the cells directly on the plate by adding 0.9 mL of TRIzol LS reagent and mix vigorously.[\[9\]](#)
 - Transfer the lysate to a microfuge tube.
 - Add 180 µL of chloroform, shake vigorously, and incubate for 2-3 minutes at room temperature.[\[9\]](#)

- Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
- Carefully transfer the upper aqueous phase containing the RNA to a new tube.
- RNA Precipitation and Washing:
 - Precipitate the RNA by adding 1 volume of isopropanol.
 - Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Discard the supernatant and wash the RNA pellet with 1 mL of 70% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspension and Quality Control:
 - Resuspend the RNA pellet in an appropriate volume of RNase-free water.
 - Quantify the RNA using a spectrophotometer and assess its integrity using a Bioanalyzer.
[9] A successful crosslinking should result in a high-molecular-weight smear that is absent in the control sample.[9]

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